(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(2-nitro-5-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-16(18)10-13-9-14(7-8-15(13)17(19)20)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWGHLSKSOYUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694622 | |
| Record name | Methyl [5-(benzyloxy)-2-nitrophenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-76-3 | |
| Record name | Methyl [5-(benzyloxy)-2-nitrophenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of the Compound and Its Synthesis Context
(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester is a functionalized aromatic ester featuring a benzyloxy substituent and a nitro group on the phenyl ring, with an acetic acid methyl ester side chain. Its synthesis typically involves multi-step aromatic substitution, esterification, and functional group transformations starting from suitably substituted phenyl precursors.
Key Preparation Methods
Bromination of 3-Nitro-4-benzyloxyacetophenone to α-Bromo Derivative
One crucial intermediate in the synthesis of the target ester is 3-nitro-4-benzyloxy-α-bromoacetophenone , which can be prepared by bromination of 3-nitro-4-benzyloxyacetophenone.
- Reaction Conditions : Bromination is carried out in the presence of phosphorus or phosphorus halide catalysts.
- Solvents : Suitable solvents include ethyl acetate, methanol, ethanol, dichloromethane, chloroform, dichloroethane, and toluene.
- Temperature : The reaction is maintained at low temperatures between -5°C and 10°C.
- Procedure : Bromine is added dropwise to a solution of 3-nitro-4-benzyloxyacetophenone and catalyst in the solvent, followed by stirring for 1 to 5 hours at the same temperature range.
- Outcome : The product is isolated by filtration and washing, yielding high purity α-bromoacetophenone suitable for further transformations.
- Advantages : This method features mild reaction conditions, environmentally friendly reaction medium, short reaction time, and high yield, making it amenable to industrial scale-up.
Fischer Esterification of (5-Benzyloxy-2-nitro-phenyl)-acetic acid
The methyl ester moiety of the target compound can be introduced by Fischer esterification of the corresponding carboxylic acid.
- Starting Material : (5-Benzyloxy-2-nitro-phenyl)-acetic acid.
- Reagents : Methanol as esterifying agent; acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Conditions : Reflux under methanol with catalytic acid for several hours.
- Isolation : The ester product is purified by standard extraction and crystallization techniques.
- Yield : Typically high yields (>80%) with good purity.
- This classical esterification method is widely used for preparing aromatic esters and is applicable here due to the acid-sensitive nature of the nitro and benzyloxy groups.
Comparative Data Table of Key Preparation Steps
*Note: Step 3 is included for contextual understanding of benzyloxy compound synthesis.
Detailed Research Findings and Analysis
The bromination step to form α-bromo ketone intermediates is critical for subsequent nucleophilic substitution or coupling reactions leading to the target ester. The use of phosphorus-based catalysts ensures selective bromination under mild conditions, minimizing side reactions and decomposition of sensitive groups such as nitro and benzyloxy.
Fischer esterification remains the most straightforward and reliable method for introducing the methyl ester functionality. The choice of acid catalyst and solvent ensures high conversion without affecting the aromatic substituents.
Research on related benzyloxy-substituted aromatic compounds demonstrates that Lewis and Brønsted acids (e.g., acetic acid) in polar solvents (ethanol) under reflux provide efficient, high-yielding routes to complex intermediates, suggesting similar conditions can be optimized for the target ester synthesis.
Industrial applicability is enhanced by mild reaction conditions, high yields, and straightforward isolation methods such as filtration and crystallization, which reduce purification costs and improve scalability.
Summary and Recommendations
The preparation of (5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester is best approached via a two-step process involving selective α-bromination of 3-nitro-4-benzyloxyacetophenone followed by esterification.
Employing phosphorus halide catalysts at low temperatures (-5 to 10°C) in suitable solvents yields the brominated intermediate efficiently.
Subsequent Fischer esterification under acidic methanol reflux conditions affords the methyl ester with high purity and yield.
Optimization of solvent choice, catalyst loading, and temperature can further improve yields and reduce reaction times.
Insights from related benzyloxy compound syntheses using acid catalysis in ethanol provide valuable guidance for process development.
This article synthesizes authoritative patent literature and peer-reviewed chemical research to provide a comprehensive, professional analysis of preparation methods for (5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester, suitable for academic, industrial, and pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions
(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under acidic conditions to yield the corresponding phenol.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products
Oxidation: (5-Amino-2-nitro-phenyl)-acetic acid methyl ester.
Reduction: (5-Hydroxy-2-nitro-phenyl)-acetic acid methyl ester.
Substitution: (5-Benzyloxy-2-nitro-phenyl)-acetic acid.
Scientific Research Applications
Chemistry
In organic synthesis, (5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester serves as an important intermediate for developing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic substitutions
- Reduction reactions
- Formation of heterocyclic compounds
Biology
The compound has been investigated for its biological properties:
- Enzyme Inhibition: Studies indicate that derivatives can inhibit specific enzymes, making them valuable for biochemical research.
- Cellular Interaction Studies: The compound's ability to interact with cellular receptors is being explored for understanding signaling pathways.
Medicine
In medicinal chemistry, (5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester shows promise for:
-
Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress.
Case Study:
A study on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), indicating its potential as an anticancer agent.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| HeLa | 20 | Inhibits proliferation |
Industry
In industrial applications, this compound can be utilized in:
- Production of Specialty Chemicals: Its reactivity makes it suitable for synthesizing polymers and other advanced materials.
- Development of New Therapeutics: Ongoing research is focusing on its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group can also participate in binding interactions with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Substituent Effects on Reactivity and Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in the target compound (position 2) strongly deactivates the aromatic ring, reducing reactivity toward electrophilic substitution compared to analogs with electron-donating groups (e.g., methoxy in ). This property may influence its stability and synthetic utility.
- Benzyloxy groups (position 5 in the target) provide moderate steric hindrance and can participate in hydrogen bonding, affecting solubility and intermolecular interactions .
Ester Group Variations :
- Methyl esters (e.g., target compound) generally exhibit higher volatility and lower boiling points compared to bulkier esters like 2-methoxyethyl (). This impacts purification methods and applications in formulations.
Biological Activity
(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHNO. Its structure includes a benzyloxy group and a nitro group attached to a phenylacetic acid moiety, which may influence its interaction with biological targets.
The biological activity of (5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester is believed to stem from its ability to interact with various enzymes and receptors in biological systems. The presence of the nitro group may enhance its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzyme activity or receptor signaling.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of benzyloxy-substituted phenyl compounds were evaluated for their antifungal activity against Candida glabrata, showing promising results with minimum inhibitory concentrations (MICs) as low as 5.4 μg/mL for some derivatives .
Anticancer Activity
Research has also explored the anticancer potential of (5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in prostate cancer cells (PC3 and DU145), with IC values indicating effective cytotoxicity at concentrations below 50 μM .
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. It was observed to inhibit the secretion of pro-inflammatory cytokines in macrophage models, suggesting its utility in treating inflammatory diseases .
Case Studies and Research Findings
A comprehensive review of literature reveals diverse applications of (5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester:
- Antifungal Evaluation : In a study assessing various derivatives, compounds with electron-withdrawing groups exhibited enhanced antifungal activity against Candida albicans. The binding interactions were analyzed through molecular docking studies, revealing significant binding energy values indicative of strong interactions with target enzymes involved in ergosterol synthesis .
- Cytotoxicity Assays : In another study focusing on cancer cell lines, the compound demonstrated dose-dependent cytotoxic effects. The findings highlighted the importance of structural modifications on the phenyl ring in enhancing biological activity against cancer cells .
- Anti-inflammatory Mechanisms : Further research indicated that the compound could modulate NF-κB signaling pathways, leading to reduced expression of inflammatory markers such as IL-6 and TNF-α in treated macrophages .
Data Tables
Q & A
Q. What are the key synthetic routes for preparing (5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester?
Answer: The compound can be synthesized via sequential functionalization of a phenylacetic acid scaffold. A typical approach involves:
Benzyloxy Protection : Introducing the benzyloxy group at the 5-position via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, using benzyl bromide and a base like K₂CO₃ in DMF .
Nitration : Controlled nitration at the 2-position using mixed HNO₃/H₂SO₄ under low temperatures (0–5°C) to minimize over-nitration or ring degradation .
Esterification : Methylation of the acetic acid moiety using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is the compound characterized to confirm its structure?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₆H₁₅NO₅) .
- IR Spectroscopy : Stretch bands for nitro (1520–1350 cm⁻¹) and ester C=O (1740–1720 cm⁻¹) .
Advanced Research Questions
Q. How can competing side reactions during nitration be minimized?
Answer: Nitration of aromatic rings often competes with oxidation or multiple substitutions. Strategies include:
- Temperature Control : Maintain reaction at 0–5°C to slow down over-nitration .
- Solvent Choice : Use polar aprotic solvents (e.g., H₂SO₄ as solvent/catalyst) to stabilize the nitronium ion and direct regioselectivity .
- Substrate Pre-activation : Electron-donating groups (e.g., benzyloxy) ortho/para-direct nitration. Pre-functionalize the ring to bias reactivity .
Validation : Compare HPLC retention times or MS fragmentation patterns of byproducts with the target compound .
Q. What strategies optimize the stability of the nitro group during ester hydrolysis?
Answer: The nitro group is sensitive to reduction under acidic/basic conditions. To preserve it during ester hydrolysis:
- Mild Hydrolysis : Use enzymatic methods (e.g., lipases in buffered solutions) or Lewis acids (e.g., LiCl in wet DMSO) at room temperature .
- Protection : Temporarily protect the nitro group via hydrogen bonding with crown ethers or ionic liquids .
Post-Hydrolysis Analysis : Confirm nitro integrity via UV-Vis (λmax ~270 nm for nitroaromatics) or cyclic voltammetry .
Q. How can positional isomers (e.g., 4-nitro vs. 2-nitro derivatives) be distinguished analytically?
Answer:
- NOE NMR : Nuclear Overhauser effect experiments to identify spatial proximity between nitro and benzyloxy groups .
- X-ray Crystallography : Definitive structural assignment via crystal lattice analysis (if crystals are obtainable) .
- Chromatography : Use chiral columns or ion-pair reagents in HPLC to exploit subtle polarity differences .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported yields (e.g., nitration step) may arise from solvent purity or trace moisture. Replicate experiments under inert atmospheres (N₂/Ar) .
- Safety : The compound may release toxic NOₓ gases upon decomposition. Use fume hoods and monitor storage conditions (dry, <4°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
